molecular formula C9H14N2O2 B13212760 1-(2-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid

1-(2-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13212760
M. Wt: 182.22 g/mol
InChI Key: VJQWXVLXUXPSOB-UHFFFAOYSA-N
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Description

1-(2-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 2-methylbutan-2-amine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate imidazole ring, which is then carboxylated to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(2-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 1-(2-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

    2-Methylbutanoic acid: A branched-chain alkyl carboxylic acid with similar structural features.

    Imidazole-4-carboxylic acid: Shares the imidazole ring and carboxylic acid group but lacks the 2-methylbutan-2-yl substituent.

Uniqueness: 1-(2-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the 2-methylbutan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(2-methylbutan-2-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-4-9(2,3)11-5-7(8(12)13)10-6-11/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

VJQWXVLXUXPSOB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N1C=C(N=C1)C(=O)O

Origin of Product

United States

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